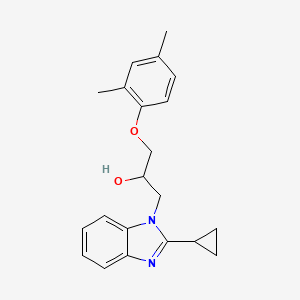
3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
The compound features a phenoxy group and a benzimidazole moiety, which are known for their diverse biological activities.
Research indicates that the compound may exhibit several mechanisms of action:
- Calcium Channel Modulation : Similar to other compounds with structural similarities to papaverine, it may influence calcium influx in smooth muscle cells, leading to muscle relaxation. This effect is typically mediated through the inhibition of voltage-dependent calcium channels.
- cAMP Pathway Activation : The compound might activate the cyclic AMP (cAMP) signaling pathway, which is crucial for various physiological processes including smooth muscle relaxation and neurotransmitter release.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Smooth Muscle Relaxation : In vitro studies have shown that this compound can induce relaxation in isolated smooth muscle tissues by modulating intracellular calcium levels and activating cAMP-dependent pathways.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although specific data on efficacy against various pathogens remain limited.
Study 1: Smooth Muscle Activity
A study conducted on isolated rat stomach smooth muscles demonstrated that the compound significantly reduced muscle tone and contraction frequency at concentrations ranging from 1×10−5 to 2.5×10−4 mol/L. The relaxation effect was attributed to both calcium channel blockade and cAMP pathway activation .
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of structurally related compounds, it was found that derivatives similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific mechanisms were not fully elucidated but suggested interference with bacterial cell wall synthesis .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be beneficial:
特性
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-10-20(15(2)11-14)25-13-17(24)12-23-19-6-4-3-5-18(19)22-21(23)16-8-9-16/h3-7,10-11,16-17,24H,8-9,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJPTPADNOTJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














